molecular formula C4H4O6 B1505802 Dihydroxymaleic acid CAS No. 526-84-1

Dihydroxymaleic acid

Cat. No.: B1505802
CAS No.: 526-84-1
M. Wt: 148.07 g/mol
InChI Key: BZCOSCNPHJNQBP-UPHRSURJSA-N
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Description

Dihydroxymaleic acid is an organic compound with the molecular formula C4H4O6 . It is a derivative of maleic acid, characterized by the presence of two hydroxyl groups (-OH) attached to the double-bonded carbon atoms of maleic acid. This compound is known for its water solubility and its role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxymaleic acid can be synthesized through the hydroxylation of maleic acid. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the desired positions on the maleic acid molecule.

Industrial Production Methods: In an industrial setting, this compound is produced through a series of controlled chemical reactions involving maleic acid and specific oxidizing agents. The process is optimized to ensure high yield and purity of the final product, which is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Dihydroxymaleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used oxidizing agents.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce this compound to its corresponding alcohols.

  • Substitution: Various nucleophiles can react with this compound under acidic or basic conditions to form substituted products.

Major Products Formed:

  • Oxidation: Formation of dicarboxylic acids.

  • Reduction: Formation of diols.

  • Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

Dihydroxymaleic acid has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It plays a role in metabolic pathways and is studied for its effects on cellular processes.

  • Medicine: Research has explored its potential as a hypoglycemic agent and its use in antidotes for cyanide poisoning.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which dihydroxymaleic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as a hypoglycemic agent, it may interact with enzymes involved in glucose metabolism, leading to a decrease in blood sugar levels. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Fumaric Acid: A dicarboxylic acid with a trans double bond.

  • Malic Acid: A dicarboxylic acid with a hydroxyl group and a carboxyl group on adjacent carbon atoms.

  • Maleic Acid: The parent compound of dihydroxymaleic acid, with a double bond and no hydroxyl groups.

Properties

IUPAC Name

(Z)-2,3-dihydroxybut-2-enedioic acid
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InChI

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1-
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InChI Key

BZCOSCNPHJNQBP-UPHRSURJSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

C(=C(\C(=O)O)/O)(\C(=O)O)/O
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Molecular Formula

C4H4O6
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DSSTOX Substance ID

DTXSID301033972
Record name Dihydroxymaleic acid
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Molecular Weight

148.07 g/mol
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Physical Description

Solid; [Merck Index]
Record name Dihydroxymaleic acid
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CAS No.

526-84-1
Record name Dihydroxymaleic acid
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Record name DIHYDROXYMALEIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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